molecular formula C48H78O20 B190619 Madecassoside CAS No. 34540-22-2

Madecassoside

Numéro de catalogue: B190619
Numéro CAS: 34540-22-2
Poids moléculaire: 975.1 g/mol
Clé InChI: BNMGUJRJUUDLHW-UGVQVZHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a naturally occurring triterpenoid saponin derived from the plant Centella asiatica, commonly known as Gotu Kola. This compound is renowned for its therapeutic properties, particularly in skincare and wound healing. It has been used for centuries in traditional medicine, especially in Ayurvedic and Chinese systems, to treat various skin ailments and promote overall skin health .

Applications De Recherche Scientifique

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate has a wide range of scientific research applications:

Mécanisme D'action

Madecassoside is a major bioactive triterpenoid saponin found in the plant Centella asiatica, known for its wide range of therapeutic effects .

Target of Action

This compound primarily targets endothelial cells, augmenting their growth . It also interacts with intracellular molecules responsible for abnormal keloid migration, including phosphorylated Akt, PI3K, and p38 .

Mode of Action

This compound interacts with its targets by inhibiting the activity of certain intracellular molecules, leading to a significant, concentration-dependent reduction of these molecules . It also prevents lipid peroxidation and inhibits pro-apoptotic factors that are otherwise upregulated in response to elevated ROS levels .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress . It also enhances browning and lipolysis while suppressing lipogenesis, modulating lipid metabolism in adipocytes .

Pharmacokinetics

It’s known that it’s widely distributed in several organs after intravenous administration and is extensively metabolized, eventually being recovered as asiatic acid in feces .

Result of Action

This compound exhibits a wide range of molecular and cellular effects. It reduces inflammation, redness, and itching associated with various skin disorders . It also promotes cell proliferation and migration, reduces inflammation and oxidative stress, and accelerates the healing process . Furthermore, it enhances skin hydration by increasing the key moisturizing contributors of aquaporin-3, loricrin, and involucrin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, oxidative stress conditions can enhance its therapeutic effects . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate can be extracted from Centella asiatica using various chromatographic techniques. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed to isolate and purify madecassoside .

Industrial Production Methods

In industrial settings, this compound is often prepared using a combination of solvent extraction and chromatographic purification. The plant material is first subjected to solvent extraction, followed by purification using HPLC or TLC methods to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving madecassoside include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. For instance, oxidation can lead to the formation of more potent anti-inflammatory agents .

Comparaison Avec Des Composés Similaires

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is often compared with other triterpenoid saponins such as asiaticoside, asiatic acid, and madecassic acid. While all these compounds share similar therapeutic properties, madecassoside is particularly noted for its potent anti-inflammatory and wound healing effects .

Similar Compounds

Activité Biologique

The compound , with the complex IUPAC name [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate , exhibits significant biological activity that has been the subject of various studies. This article aims to summarize the findings related to its biological effects based on diverse research sources.

The compound has a molecular formula of C34H46O18 and a molecular weight of 742.7 g/mol . Its structural complexity includes multiple hydroxyl groups and oxane rings which are often associated with biological activity in similar compounds.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant properties. For instance:

  • Flavonoids , which share structural similarities with this compound due to their polyphenolic nature and hydroxyl groups have been shown to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Studies on structurally related compounds suggest that the presence of multiple hydroxyl groups enhances their ability to inhibit bacterial growth. For example:
    • Luteolin , a flavonoid with similar hydroxyl substitutions demonstrated significant antibacterial activity against various pathogens .

Anti-inflammatory Effects

Compounds with similar configurations have also been investigated for anti-inflammatory effects:

  • The presence of multiple hydroxyl groups is known to modulate inflammatory pathways. For instance:
    • Certain polyphenols have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Studies and Research Findings

  • Cell Viability Assays :
    • In vitro studies using HepG2 cells demonstrated that compounds with similar structures significantly influenced cell viability when exposed to oxidative stress conditions. The MTS assay indicated a protective effect against apoptosis induced by reactive oxygen species (ROS) .
  • Flavonoid Interaction with Metal Ions :
    • Research into flavonoids' interactions with copper ions highlighted their role in modulating metal ion transport within cells. This could suggest potential mechanisms for the compound's biological effects related to metal ion chelation .

Data Tables

PropertyValue
Molecular FormulaC34H46O18
Molecular Weight742.7 g/mol
Antioxidant ActivityYes
Antimicrobial ActivityYes
Anti-inflammatory EffectsYes

Propriétés

Numéro CAS

34540-22-2

Formule moléculaire

C48H78O20

Poids moléculaire

975.1 g/mol

Nom IUPAC

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-,48+/m1/s1

Clé InChI

BNMGUJRJUUDLHW-UGVQVZHUSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

SMILES isomérique

CC1CC[C@@]2(CC[C@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

SMILES canonique

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

melting_point

220 - 223 °C

Key on ui other cas no.

34540-22-2

Description physique

Solid

Synonymes

Madecassoside;  6-Deoxy-a-L-mannopyranosyl-1-4-b-D-glucopyranosyl-1-6-b-D-glucopyranosyl-(2a,3b,4a,6b)-2,3,6,23-tetrahydroxyurs-12-en-28-oate;  Redermic

Origine du produit

United States
Customer
Q & A

Q1: What is madecassoside and where is it found?

A1: this compound is a pentacyclic triterpene saponin primarily isolated from the leaves of Centella asiatica (L.) Urban, a medicinal plant widely used in Ayurvedic and traditional Chinese medicine. [, , , , ]

Q2: What are the known biological activities of this compound?

A2: this compound possesses a broad range of pharmacological activities, including:

  • Wound healing: It promotes wound healing by stimulating collagen synthesis, angiogenesis, and fibroblast proliferation. [, , , , ]
  • Anti-inflammatory: It suppresses the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inhibits inflammatory pathways like NF-κB and COX-2. [, , , , ]
  • Antioxidant: It scavenges free radicals, protects against oxidative stress, and increases the activity of antioxidant enzymes like SOD. [, , , ]
  • Neuroprotective: It protects neurons from damage caused by Aβ1-42, a key protein implicated in Alzheimer's disease. [, , ]
  • Anti-diabetic: It improves insulin sensitivity and protects pancreatic β-cells from oxidative stress. [, ]

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to:

  • Inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated microglia and macrophages. [, , , ]
  • Suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, , ]
  • Inhibit the expression and activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [, ]

Q4: What is the role of this compound in wound healing?

A4: this compound promotes wound healing through multiple mechanisms:

  • Stimulating collagen synthesis: It increases the production of collagen types I and III, essential components of the extracellular matrix that provide structural support to the skin. [, , , ]
  • Promoting angiogenesis: It stimulates the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the healing wound. [, ]
  • Enhancing fibroblast proliferation: It promotes the growth and migration of fibroblasts, cells responsible for producing collagen and other components of the extracellular matrix. [, ]

Q5: How does this compound interact with amyloid β1-42?

A5: this compound has been shown to:

  • Inhibit the aggregation of Aβ1-42, a hallmark of Alzheimer's disease, as demonstrated by various techniques, including thioflavin-T fluorometry, laser scanning microscopy, and transmission electron microscopy. [, ]
  • Molecular docking studies have revealed potential binding sites for this compound on Aβ1-42, supporting its inhibitory effect on Aβ1-42 fibrillogenesis. []

Q6: What is the pharmacokinetic profile of this compound?

A6: Studies in rats have shown that:

  • This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 5–15 minutes. [, ]
  • It exhibits poor oral bioavailability (less than 1%), potentially due to low membrane permeability and/or extensive first-pass metabolism. [, , ]
  • It is widely distributed to various tissues, including the brain, stomach, and skin, with a relatively long residence time in these tissues. [, ]
  • It is primarily excreted as unchanged this compound after intravenous administration, while oral administration leads to extensive metabolism, resulting in the excretion of its aglycone, madecassic acid, in feces. [, , ]

Q7: How does the pharmacokinetic profile of this compound in a standardized extract of Centella asiatica (ECa 233) compare to that of pure this compound?

A7: Studies comparing the pharmacokinetics of ECa 233 with a mixture of pure this compound and asiaticoside in rats revealed that:

  • The plasma levels of this compound (and, to a lesser extent, asiaticoside) were higher after administration of ECa 233 compared to the equivalent dose of the pure compound. [, , ]
  • The elimination half-life of this compound was prolonged when administered as part of ECa 233. []
  • There appears to be bidirectional interconversion between asiaticoside and this compound within the body, which may contribute to the increased exposure of both compounds when administered as ECa 233. [, ]
  • These findings suggest that other constituents present in the standardized extract may positively influence the absorption and/or metabolism of this compound and asiaticoside, leading to improved pharmacokinetic profiles compared to the pure compounds. []

Q8: Have there been any clinical trials investigating the efficacy of this compound?

A8: While clinical trials specifically investigating this compound are limited, several studies have explored the therapeutic potential of Centella asiatica extracts, which contain this compound as a major bioactive component. [, ] These studies suggest potential benefits in wound healing, cognitive function, and venous insufficiency, but further research is needed to confirm these effects and to elucidate the specific contribution of this compound.

Q9: What are the potential applications of this compound in drug delivery?

A9: Due to its poor oral bioavailability, researchers are exploring various drug delivery strategies to enhance the therapeutic potential of this compound, such as:

  • Nanocarriers: Encapsulating this compound in nanoparticles, such as nanoemulsions, can improve its solubility, stability, and permeability across biological membranes, potentially enhancing its delivery to target tissues. []
  • pH-responsive nanogels: The development of pH-responsive nanogels based on chitosan has shown promise in achieving sustained release of this compound, potentially overcoming limitations associated with its short half-life and improving its therapeutic efficacy. []
  • Film-forming polymeric solutions: Formulations incorporating film-forming polymers like hypromellose E5 and Eudragit® NE 30D have been developed to deliver this compound and asiaticoside topically, offering sustained release and enhanced skin penetration. []

Q10: What is the structural characterization of this compound?

A10: this compound is a ursane-type pentacyclic triterpenoid saponin. [, ]

  • Spectroscopic Data: The structure of this compound has been elucidated through various spectroscopic techniques, including HR-ESIMS, 1D and 2D NMR. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.